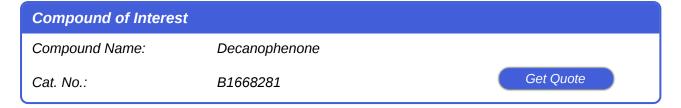


# A Comparative Guide to the Cross-Validation of Decanophenone Analytical Reference Standards

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Decanophenone** analytical reference standards. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate reference standards for their analytical needs. The experimental data and protocols are provided to support a comprehensive cross-validation process.

# **Introduction to Decanophenone**

**Decanophenone**, also known as 1-phenyl-1-decanone or capriphenone, is a chemical compound with the molecular formula C16H24O.[1][2] It is a solid at room temperature with a melting point of approximately 34-36°C.[3] **Decanophenone** is utilized in various chemical and pharmaceutical applications, including as a micelle marker in chromatography due to its strong chromophore, which is detectable at all pH levels. The purity and accurate characterization of **Decanophenone** are crucial for its use as an analytical reference standard.

## Physicochemical Properties of Decanophenone

A thorough understanding of the physicochemical properties of **Decanophenone** is essential for the development and validation of analytical methods.



Property	Value	Source
Molecular Formula	C16H24O	[1][4]
Molecular Weight	232.36 g/mol	[2]
CAS Number	6048-82-4	[1][4]
Appearance	White to almost white powder or crystal	
Melting Point	34-36 °C (lit.)	[3]
Boiling Point	168 °C / 5 mmHg (lit.)	[3]
Synonyms	Capriphenone, 1- Phenyldecan-1-one, Nonyl phenyl ketone	[1][2]

# Comparative Analysis of Hypothetical Decanophenone Reference Standards

To ensure the reliability of analytical results, it is imperative to cross-validate reference standards from different suppliers. This section presents a hypothetical comparison of three commercially available **Decanophenone** reference standards.



Parameter	Supplier A (Lot: XA-123)	Supplier B (Lot: YB-456)	Supplier C (Lot: ZC-789)
Purity (HPLC, % Area)	99.8%	99.5%	99.9%
Purity (GC-FID, % Area)	99.7%	99.6%	99.9%
Water Content (Karl Fischer, %)	0.05%	0.10%	0.02%
Residual Solvents (GC-HS)	<0.01%	<0.05%	<0.01%
Identity (¹H NMR, FT-IR)	Conforms	Conforms	Conforms
Certificate of Analysis	Comprehensive	Standard	Comprehensive

### Impurity Profile (Hypothetical Data)

Impurity	Supplier A	Supplier B	Supplier C
Related Substance 1	0.08%	0.15%	0.03%
Related Substance 2	0.05%	0.10%	0.02%
Unspecified Impurities	<0.03%	<0.10%	<0.01%
Total Impurities	0.13%	0.35%	0.06%

# **Experimental Protocols**

Detailed methodologies are crucial for the reproducibility of analytical results. The following are representative protocols for the analysis of **Decanophenone**.

4.1 High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography is a primary technique for assessing the purity of non-volatile and semi-volatile compounds.[5]



- Instrumentation: Agilent 1290 Infinity II LC system or equivalent.[6]
- Column: C18, 4.6 x 150 mm, 5 μm particle size.
- Mobile Phase: Acetonitrile and water (gradient elution).
- Flow Rate: 1.0 mL/min.
- Detector: UV at 280 nm.
- Injection Volume: 10 μL.
- Column Temperature: 30°C.
- Sample Preparation: Dissolve 10 mg of **Decanophenone** in 10 mL of acetonitrile.
- 4.2 Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[7]

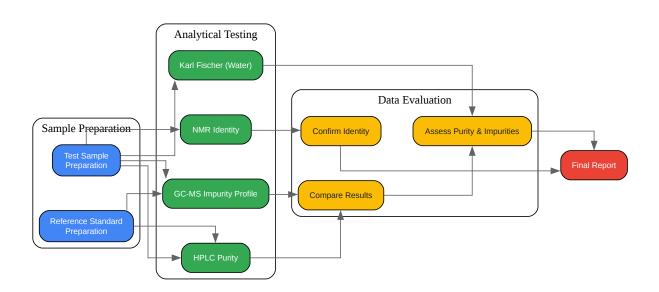
- Instrumentation: GC-MS system with a mass selective detector.
- Column: DB-5 or equivalent capillary column (30 m x 0.25 mm ID, 0.25 μm film thickness).
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Injector Temperature: 250°C.
- Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp at 20°C/min to 290°C, and hold for 3 minutes.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Sample Preparation: Dissolve 1 mg of **Decanophenone** in 1 mL of a suitable solvent.
- 4.3 Nuclear Magnetic Resonance (NMR) for Structural Confirmation



NMR spectroscopy is an essential tool for the structural elucidation and confirmation of organic molecules.

- Instrumentation: 400 MHz NMR spectrometer.
- Solvent: Chloroform-d (CDCl3).
- Nuclei: <sup>1</sup>H and <sup>13</sup>C.
- Sample Preparation: Dissolve 5-10 mg of **Decanophenone** in 0.7 mL of CDCl<sub>3</sub>.

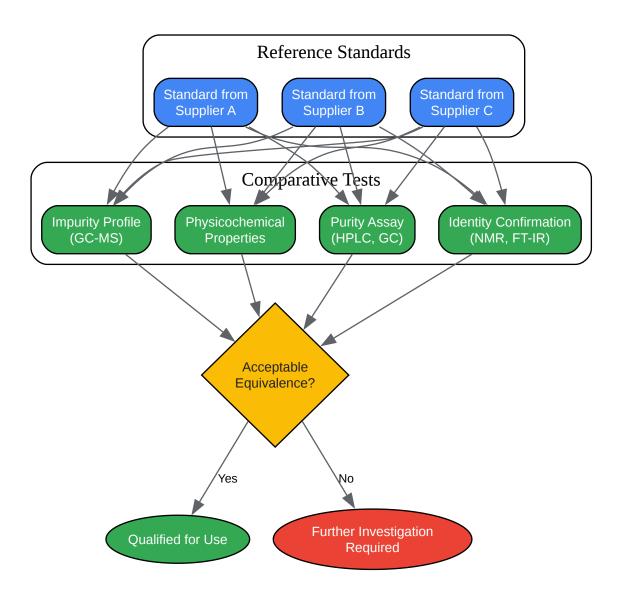
### **Visualizations**



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Caption: Workflow for the cross-validation of **Decanophenone** reference standards.





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Caption: Logical diagram for the cross-validation decision process.

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